molecular formula C19H22N4O2 B2687563 N-((5-氧代-1-苯基吡咯啉-3-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034441-16-0

N-((5-氧代-1-苯基吡咯啉-3-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

货号 B2687563
CAS 编号: 2034441-16-0
分子量: 338.411
InChI 键: SGGJGWHDVWWMBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with potential applications in medicinal chemistry . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step process starting from itaconic acid derivatives . The process includes cyclization with primary amines, followed by Masamune-Claisen condensation, and cyclization of the newly formed β-keto esters with amidines .


Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine ring and an imidazole ring. The pyrrolidine ring contains a 5-oxo group and a phenyl group, while the imidazole ring is part of a larger tetrahydro-1H-benzo[d]imidazole structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, condensation, and amidation . These reactions are common in the synthesis of heterocyclic compounds .

科学研究应用

聚(ADP-核糖)聚合酶(PARP)抑制剂用于癌症治疗

研究表明,某些苯并咪唑甲酰胺衍生物作为PARP抑制剂表现出显著的效力,PARP是癌症治疗中的关键靶标,因为它在DNA修复中发挥作用。这些化合物(包括与“N-((5-氧代-1-苯基吡咯烷-3-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺”结构相似的化合物)表现出优异的PARP酶效力和细胞效力,表明它们作为癌症治疗中治疗剂的潜力。此类化合物的开发已导致临床试验,突出了它们在肿瘤学研究中的重要性(Penning等人,2009)

抗菌活性

已合成苯并咪唑衍生物并评估了它们对多种病原体的体外抗菌和抗真菌活性。该类化合物已显示出作为抗菌剂的潜力,某些衍生物对细菌和真菌物种均表现出显着的活性。这表明它们可用于解决日益严重的抗菌药物耐药性问题(Desai等人,2011)

抗结核活性

苯并咪唑衍生物的合成和评估也针对结核病(TB),这是一个重大的全球健康问题。该化学类中的一些化合物已表现出有效的抗结核活性,表明它们在开发针对结核分枝杆菌(结核病的病原体)的新疗法中具有潜在作用。这条研究途径有望对抗结核病,尤其是在耐药性不断上升的情况下(Shruthi等人,2016)

心脏电生理活性

对与“N-((5-氧代-1-苯基吡咯烷-3-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺”的结构框架相关的N-取代咪唑基苯甲酰胺的研究表明,这些化合物可表现出显著的心脏电生理活性。已将该类化合物确定为有效的选择性III类药物,表明它们在管理心律失常中具有潜在用途。它们的合成和评估有助于开发心脏病的新治疗策略(Morgan等人,1990)

未来方向

The future directions for research on this compound could include further exploration of its potential applications in medicinal chemistry, as well as investigation of its physical and chemical properties and safety profile .

属性

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18-8-13(11-23(18)15-4-2-1-3-5-15)10-20-19(25)14-6-7-16-17(9-14)22-12-21-16/h1-5,12-14H,6-11H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGJGWHDVWWMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。